6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazolo[1,5-a]pyrimidine core and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also possess anti-inflammatory and neuroprotective properties.
Uniqueness
6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and propyl groups contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H18ClN3O2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H18ClN3O2/c1-4-5-13-15(18)17(22)21-16(19-13)14(10(2)20-21)11-6-8-12(23-3)9-7-11/h6-9,20H,4-5H2,1-3H3 |
InChI Key |
OIHVDVFJLCJNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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